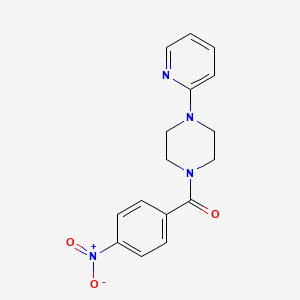
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide, also known as TBN, is a compound that has gained significant attention from the scientific community due to its potential applications in various fields. TBN is a heterocyclic compound that contains a thiadiazole ring and a nitrobenzamide group. This compound has been synthesized using different methods and has shown promising results in scientific research.
作用机制
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves the reaction of the thiadiazole ring with thiols. This reaction results in the formation of a fluorescent adduct, which can be detected using fluorescence spectroscopy. This compound has been shown to selectively react with thiols, making it a useful tool for studying the role of thiols in biological systems.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe for the detection of thiols, this compound has also been shown to have antioxidant properties. This compound has been shown to scavenge free radicals and protect cells from oxidative damage.
实验室实验的优点和局限性
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has several advantages for use in lab experiments. It is a highly selective and sensitive fluorescent probe for the detection of thiols. It is also relatively easy to synthesize and has a long shelf life. However, this compound does have some limitations. It is sensitive to pH changes and can be affected by the presence of other reactive species in biological systems.
未来方向
There are several future directions for the use of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide in scientific research. One area of interest is the development of this compound-based probes for the detection of other reactive species in biological systems, such as reactive oxygen species. Another area of interest is the use of this compound in the development of new antioxidant therapies. This compound has also shown potential for use in the development of biosensors for the detection of thiols in clinical samples. Further research is needed to explore these potential applications of this compound.
Conclusion
In conclusion, this compound is a compound that has shown promising results in scientific research. Its use as a fluorescent probe for the detection of thiols has made it a useful tool for studying thiols in biological systems. This compound also has antioxidant properties and has potential applications in the development of new antioxidant therapies. Further research is needed to explore the full potential of this compound in scientific research.
合成方法
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a yellow crystalline solid. Other methods of synthesis have also been reported in the literature.
科学研究应用
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has been extensively studied for its potential applications in scientific research. One of the most notable applications of this compound is its use as a fluorescent probe for the detection of thiols. This compound has been shown to selectively react with thiols in biological systems, making it a useful tool for studying thiols in cells and tissues.
属性
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-13(2,3)11-15-16-12(21-11)14-10(18)8-6-4-5-7-9(8)17(19)20/h4-7H,1-3H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPKDYSLOAGHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5877522.png)

![N-(2,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5877528.png)
![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5877533.png)
![3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5877540.png)


![2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)
![N-(4-{[3-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5877563.png)


![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)
![6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5877610.png)